molecular formula C21H30O2 B589739 13-cis Retinoic Acid-d5 Methyl Ester CAS No. 1331666-29-5

13-cis Retinoic Acid-d5 Methyl Ester

Cat. No. B589739
M. Wt: 319.5
InChI Key: SREQLAJQLXPNMC-JXPUCJCNSA-N
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Description

13-cis Retinoic Acid-d5 Methyl Ester is a derivative of retinoic acid, which is a metabolite of vitamin A . It has anti-inflammatory and anti-tumor action, mediated through RAR-β and RAR-α receptors .


Synthesis Analysis

The synthesis of 13-cis Retinoic Acid-d5 Methyl Ester involves complex biochemical processes. Retinol and retinyl esters are the most abundant retinoid forms present in the body. When a fatty acyl group is esterified to the hydroxyl terminus of retinol, a storage form of retinol, the retinyl ester, is formed .


Molecular Structure Analysis

The molecular formula of 13-cis Retinoic Acid-d5 Methyl Ester is C21H30O2 . It has a molecular weight of 319.5 g/mol . The structure includes a bulky hydrophobic region of cyclic end group, a linker unit of the polyene side chain, and a polar end group .


Chemical Reactions Analysis

Retinoids, including 13-cis Retinoic Acid-d5 Methyl Ester, have been identified to play essential roles in many different aspects of mammalian physiology, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision .


Physical And Chemical Properties Analysis

The physical and chemical properties of 13-cis Retinoic Acid-d5 Methyl Ester include a molecular weight of 319.5 g/mol, XLogP3 of 6.6, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 6, Exact Mass of 319.255963925 g/mol, Monoisotopic Mass of 319.255963925 g/mol, Topological Polar Surface Area of 26.3 Ų, Heavy Atom Count of 23, and Isotope Atom Count of 5 .

Scientific Research Applications

Enzymatic Generation in the Brain

13-cis Retinoic acid (13cRA) is recognized for its natural generation in the body and clinical applications in treating diseases like acute promyelocytic leukemia, certain skin conditions, and cancer. Intriguingly, it influences brain neurochemical systems, correlating higher levels with depression and suicidal tendencies. The mechanism behind the endogenous generation of 13cRA involves a novel enzyme in the zebrafish brain, 13‐cis isomerohydrolase (13cIMH), which converts all‐trans retinyl ester to 13‐cis retinol, potentially leading to 13cRA. This enzyme shares similarities with human retinal pigment epithelium-specific proteins and plays a crucial role in modulating neuronal functions in the brain (Takahashi et al., 2011).

Chemical Synthesis and Characterization

Research into the synthesis and characterization of 13-cis Retinoic Acid derivatives has led to the development of glycosyl esters and Schiff base-13-cis-retinoates. These compounds are synthesized through specific chemical reactions involving 13-cis-retinoic acid and various reagents, providing insights into their structural properties and potential biological activities. These synthesized compounds may have applications in understanding the chemical properties of retinoids and exploring their therapeutic potentials (Xiang Jian-nan, 2007; 2008).

Biochemical Interactions and Modulation

The study of retinoids, including 13-cis-retinoic acid, has revealed their significant role in cell signaling and gene expression regulation through the activation of nuclear receptors. 13-cis-retinoic acid has been shown to interact with ABC transporters like P-glycoprotein and Breast Cancer Resistance Protein, influencing the transport and metabolism of various compounds within cells. These interactions highlight the complexity of retinoid actions and their potential implications in therapeutic strategies (Tarapcsák et al., 2017).

Potential in Neuroblastoma Therapy

Retinoids such as 13-cis-retinoic acid have been explored for their therapeutic applications in neuroblastoma, a pediatric cancer. While the clinical efficacy of 13-cis-retinoic acid and its isomers like all-trans and 9-cis retinoic acid has been varied, there is evidence to suggest that 13-cis-retinoic acid may act as a pro-drug, undergoing isomerization to more biologically active forms within cells. This property, coupled with its pharmacokinetic profile, underlines the importance of understanding retinoid metabolism and isomerization in developing effective cancer therapies (Armstrong et al., 2005).

Safety And Hazards

The toxicity of 13-cis-retinoic acid largely reflects its tissue distribution with skin and subcutaneous side-effects limiting dose escalation . It is used as a treatment for severe acne .

Future Directions

Retinoids, including 13-cis Retinoic Acid-d5 Methyl Ester, have been extensively studied for their utility in cancer prevention and treatment . They have shown promise in the treatment of subtypes of leukemia harboring chromosomal translocations. Promising results have also been observed in the breast cancer prevention setting . Further study in clinical settings, especially as a combination therapy with chemotherapy drugs, is warranted .

properties

IUPAC Name

methyl (2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15-/i3D3,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREQLAJQLXPNMC-JXPUCJCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-cis Retinoic Acid-d5 Methyl Ester

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